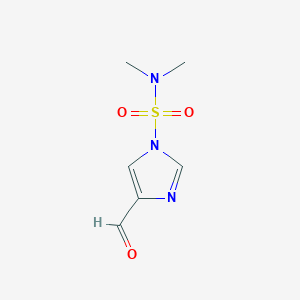
Calcein AM
Descripción general
Descripción
El éster de acetoximetilo de calceína, comúnmente conocido como Calcein-AM, es un compuesto hidrofóbico que penetra fácilmente las membranas celulares. Una vez dentro de las células vivas, se hidroliza por esterasas intracelulares para producir calceína, una molécula fluorescente. Esta propiedad hace que Calcein-AM sea una herramienta valiosa en los ensayos de viabilidad celular, donde se utiliza para medir la actividad de las esterasas celulares, que es directamente proporcional al número de células viables .
Aplicaciones Científicas De Investigación
Calcein-AM tiene una amplia gama de aplicaciones en la investigación científica:
Ensayos de Viabilidad Celular: Se utiliza ampliamente para evaluar la viabilidad celular, la proliferación y la citotoxicidad en varios tipos de células. .
Estudios de Migración y Adhesión Celular: Calcein-AM se utiliza para estudiar la migración y la adhesión celular mediante el seguimiento del movimiento y la unión de células etiquetadas con fluorescencia.
Investigación de la Resistencia a Múltiples Fármacos: Se emplea en estudios que investigan la resistencia a múltiples fármacos en células cancerosas, donde ayuda a evaluar la actividad de eflujo de las células resistentes a los fármacos.
Estudios de Apoptosis y Citotoxicidad: Calcein-AM se utiliza en combinación con otros colorantes para diferenciar entre células vivas, apoptóticas y muertas.
Mecanismo De Acción
Calcein-AM es un compuesto no fluorescente, permeable a las células, que se vuelve fluorescente al hidrolizarse por esterasas intracelulares. Los grupos acetoximetilo en Calcein-AM son escindidos por estas esterasas, convirtiéndolo en calceína, que se retiene en el citoplasma de las células vivas. Las células muertas, que carecen de actividad esterasa, no retienen calceína, lo que permite la diferenciación entre células vivas y muertas en función de la intensidad de la fluorescencia .
Compuestos Similares:
Diacetato de fluoresceína: Al igual que Calcein-AM, el diacetato de fluoresceína es un compuesto no fluorescente que se vuelve fluorescente al hidrolizarse por esterasas intracelulares.
Homodímero-1 de Etidio: Este compuesto se utiliza junto con Calcein-AM para diferenciar entre células vivas y muertas.
Singularidad de Calcein-AM: La alta retención de Calcein-AM en las células viables y su brillante fluorescencia lo convierten en una opción superior para los ensayos de viabilidad celular en comparación con otros compuestos similares. Su capacidad para proporcionar información morfológica y funcional de las células viables aumenta aún más su utilidad en diversas aplicaciones de investigación .
Análisis Bioquímico
Biochemical Properties
Calcein AM is converted by intracellular esterases into calcein, an anionic fluorescent form . This conversion process involves the interaction of this compound with intracellular esterases, which cleave the acetoxymethyl (AM) ester group of this compound, yielding the fluorescent Calcein molecule .
Cellular Effects
This compound interacts with intracellular esterases to produce a hydrophilic, strongly fluorescent compound that is retained in the cytoplasm . This interaction allows this compound to be used as a simple sensitive assay for measuring cell viability, cell proliferation, or to assess cytotoxicity in adherent cells or those in suspension .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion by intracellular esterases into calcein . This conversion process is crucial for the activation of the fluorescence of Calcein, which allows for easy detection and visualization . The non-fluorescent acetomethoxy derivative of calcein (this compound) can be transported through the cellular membrane into live cells, making it useful for testing cell viability .
Temporal Effects in Laboratory Settings
In time-lapse confocal microscopy, this compound has been shown to detect changes in the intracellular redox state following direct oxidation (H2O2, xanthine–xanthine oxidase) and phorbol ester treatment . This indicates that the effects of this compound can change over time in laboratory settings, depending on the specific conditions and stimuli applied .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the generation of reactive oxygen species (ROS). It is used as a detector of intracellular oxidative activity .
Transport and Distribution
This compound can permeate the cell membrane due to its lipophilic properties . Once inside the cell, it is cleaved by intracellular esterases, yielding the fluorescent Calcein molecule . This process allows this compound to distribute uniformly throughout the cytoplasm and nucleus .
Subcellular Localization
Upon entering live cells, this compound distributes uniformly throughout the cytoplasm and nucleus . This even distribution allows for accurate assessment and visualization of cellular processes .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: Calcein-AM se sintetiza mediante la esterificación de la calceína con grupos acetoximetilo. La reacción típicamente implica el uso de cloruro de acetoximetilo en presencia de una base como la piridina. Las condiciones de reacción se controlan cuidadosamente para asegurar la esterificación completa de la calceína, lo que resulta en el Calcein-AM hidrofóbico .
Métodos de Producción Industrial: En entornos industriales, la producción de Calcein-AM sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y medidas estrictas de control de calidad para garantizar la consistencia y la pureza del producto final. El Calcein-AM sintetizado se liofiliza y se almacena en condiciones que lo protegen de la luz y la humedad .
Análisis De Reacciones Químicas
Tipos de Reacciones: Calcein-AM se hidroliza cuando se expone a esterasas intracelulares, convirtiéndolo en la calceína fluorescente. Esta hidrólisis es una reacción clave que permite su uso en ensayos de viabilidad celular .
Reactivos y Condiciones Comunes: La hidrólisis de Calcein-AM se ve facilitada por la presencia de esterasas intracelulares. En montajes experimentales, Calcein-AM a menudo se disuelve en dimetilsulfóxido (DMSO) y luego se diluye en solución salina tamponada con fosfato (PBS) antes de agregarse a los cultivos celulares .
Principales Productos Formados: El producto principal de la hidrólisis de Calcein-AM es la calceína, un compuesto hidrófilo y fuertemente fluorescente que se retiene en el citoplasma de las células vivas .
Comparación Con Compuestos Similares
Fluorescein Diacetate: Like Calcein-AM, fluorescein diacetate is a non-fluorescent compound that becomes fluorescent upon hydrolysis by intracellular esterases.
Ethidium Homodimer-1: This compound is used in conjunction with Calcein-AM to differentiate between live and dead cells.
Uniqueness of Calcein-AM: Calcein-AM’s high retention in viable cells and its bright fluorescence make it a superior choice for cell viability assays compared to other similar compounds. Its ability to provide both morphological and functional information of viable cells further enhances its utility in various research applications .
Propiedades
IUPAC Name |
acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[[3',6'-diacetyloxy-7'-[[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]methyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H46N2O23/c1-25(49)60-21-64-41(55)17-47(18-42(56)65-22-61-26(2)50)15-31-11-35-39(13-37(31)68-29(5)53)70-40-14-38(69-30(6)54)32(12-36(40)46(35)34-10-8-7-9-33(34)45(59)71-46)16-48(19-43(57)66-23-62-27(3)51)20-44(58)67-24-63-28(4)52/h7-14H,15-24H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRGNLJZBFXNCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC1=CC2=C(C=C1OC(=O)C)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=C(C(=C3)OC(=O)C)CN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H46N2O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043565 | |
| Record name | Calcein AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
994.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148504-34-1 | |
| Record name | Calcein AM | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148504-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calcein AM | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148504341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcein AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol](/img/structure/B131781.png)






